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5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole Documentation Hub

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  • Product: 5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole
  • CAS: 64603-67-4

Core Science & Biosynthesis

Foundational

The Bifunctional Scaffold: 5-Bromo-6-(chloromethyl)benzo[d]dioxole as a Versatile Building Block for Complex Molecule Synthesis

An In-Depth Technical Guide Introduction The benzo[d][1][2]dioxole (methylenedioxyphenyl) moiety is a privileged scaffold in medicinal chemistry and natural products, forming the core of numerous biologically active comp...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Introduction

The benzo[d][1][2]dioxole (methylenedioxyphenyl) moiety is a privileged scaffold in medicinal chemistry and natural products, forming the core of numerous biologically active compounds.[3][4] Its presence can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The strategic functionalization of this core allows for the systematic exploration of chemical space in drug discovery. 5-Bromo-6-(chloromethyl)benzo[d]dioxole is a particularly valuable, bifunctional building block, offering two distinct and orthogonally reactive sites: a benzylic chloride ripe for nucleophilic substitution and an aryl bromide poised for transition metal-catalyzed cross-coupling reactions.

This guide provides a technical overview of the synthetic utility of 5-Bromo-6-(chloromethyl)benzo[d]dioxole. We will explore the causality behind experimental choices for manipulating each reactive handle, present field-proven protocols adapted from closely related analogs, and illustrate how its orthogonal reactivity can be leveraged to construct complex molecular architectures for pharmaceutical and materials science research.

Physicochemical Properties & Reactivity Analysis

The power of 5-Bromo-6-(chloromethyl)benzo[d]dioxole lies in the differential reactivity of its two key functional groups. This allows for selective, stepwise modifications, making it a superb starting point for divergent synthesis.

PropertyValueReference
CAS Number 64603-67-4[5]
Molecular Formula C₈H₆BrClO₂[6]
Molecular Weight 249.49 g/mol [6]

The molecule contains two primary electrophilic centers:

  • The Benzylic Carbon: The carbon of the chloromethyl (-CH₂Cl) group is highly activated towards nucleophilic attack (SN2 reaction) due to the electron-withdrawing nature of the adjacent chlorine atom and the stabilizing influence of the benzene ring.

  • The Aromatic Carbon (C5): The carbon atom bonded to the bromine is an ideal site for oxidative addition to a low-valent transition metal catalyst (e.g., Palladium(0)), initiating a cross-coupling catalytic cycle.

This electronic differentiation allows a chemist to address one site while leaving the other intact for a subsequent transformation, a strategy known as orthogonal synthesis.

Synthetic Transformations I: Nucleophilic Substitution at the Benzylic Chloride

The benzylic chloride is the more reactive of the two electrophilic sites under standard nucleophilic conditions. It readily undergoes SN2 reactions with a wide array of nucleophiles, including amines, phenols, thiols, and carbanions. This reaction is a foundational method for installing key pharmacophores or linker moieties onto the benzodioxole scaffold.[7] Its utility is demonstrated in the synthesis of anti-proliferative and anti-inflammatory drug candidates.[7]

Representative Protocol: N-Alkylation with a Secondary Amine

This protocol describes a general, self-validating system for the reaction of 5-Bromo-6-(chloromethyl)benzo[d]dioxole with a generic secondary amine (e.g., morpholine, piperidine) to form a tertiary amine, a common functional group in active pharmaceutical ingredients. The causality for this setup is clear: a polar aprotic solvent is chosen to solubilize the reactants without interfering, and a non-nucleophilic base is used to quench the HCl byproduct without competing with the primary nucleophile.

Materials:

  • 5-Bromo-6-(chloromethyl)benzo[d]dioxole (1.0 eq)

  • Secondary Amine (e.g., Morpholine) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 eq)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF) (Anhydrous)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add 5-Bromo-6-(chloromethyl)benzo[d]dioxole (1.0 eq).

  • Dissolve the starting material in anhydrous acetonitrile (approx. 0.1 M concentration).

  • Add the secondary amine (1.2 eq) to the solution via syringe.

  • Add DIPEA (1.5 eq) to the reaction mixture. This base will neutralize the HCl formed during the reaction.[8]

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between DCM and saturated NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by flash column chromatography on silica gel.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve Building Block in Anhydrous Solvent prep2 Add Secondary Amine (1.2 eq) prep1->prep2 prep3 Add DIPEA Base (1.5 eq) prep2->prep3 react Stir at Room Temp (4-12h) Monitor by TLC prep3->react workup1 Solvent Evaporation react->workup1 workup2 DCM/NaHCO3 Extraction workup1->workup2 workup3 Dry & Concentrate workup2->workup3 purify Flash Chromatography workup3->purify end end purify->end Final Product

Workflow for Nucleophilic Substitution

Synthetic Transformations II: Palladium-Catalyzed Cross-Coupling

The carbon-bromine bond on the aromatic ring is significantly less reactive to standard nucleophiles but is an ideal handle for palladium-catalyzed cross-coupling reactions.[1] This class of reactions, including the Suzuki-Miyaura coupling, allows for the formation of new carbon-carbon bonds, enabling the introduction of a vast array of aryl, heteroaryl, and vinyl groups.[1][9]

Representative Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol for a Suzuki-Miyaura coupling is adapted from established methods for the structurally similar 5-Bromo-6-nitro-1,3-benzodioxole.[1] The choice of a palladium catalyst, a phosphine ligand, a base, and a solvent system is critical for achieving high yield and preventing side reactions. The ligand stabilizes the palladium catalyst, while the base is essential for the transmetalation step of the catalytic cycle.

Materials:

  • 5-Bromo-6-(substituted)-benzo[d]dioxole (1.0 eq) (Product from previous step or starting material)

  • Arylboronic Acid or Ester (1.1-1.5 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02-0.05 eq)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand (0.04-0.10 eq)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 eq)

  • Solvent mixture: e.g., Toluene/Ethanol/Water (4:1:1) or Dioxane/Water

  • Argon or Nitrogen (Inert Atmosphere)

Procedure:

  • In a Schlenk flask, combine the bromo-benzodioxole derivative (1.0 eq), the boronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq) and the ligand (e.g., PPh₃, 0.04 eq).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove palladium residues, washing the pad with ethyl acetate.

  • Wash the combined organic filtrate with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the coupled product.

G Pd0 Pd(0)L2 OxAdd Ar-Pd(II)-Br (L2) Pd0->OxAdd Oxidative Addition ArBr Ar-Br ArBr->OxAdd Trans Ar-Pd(II)-R (L2) OxAdd->Trans Transmetalation Boronic R-B(OR)2 Boronic->Trans Base Base Base->Trans Trans->Pd0 Reductive Elimination ArR Ar-R Trans->ArR

Simplified Suzuki-Miyaura Catalytic Cycle

Sequential Functionalization: A Strategy for Divergent Synthesis

The true synthetic power of 5-Bromo-6-(chloromethyl)benzo[d]dioxole is realized when its orthogonal reactivity is exploited in multi-step syntheses. A typical strategy involves addressing the more labile chloromethyl group first via nucleophilic substitution, followed by a more robust palladium-catalyzed cross-coupling at the C-Br bond. This sequence is generally preferred because the conditions for SN2 reactions (room temperature, mild base) are less likely to disturb the aryl bromide, whereas the elevated temperatures of cross-coupling reactions could potentially affect a more delicate functional group installed at the benzylic position.

This approach allows for the creation of a diverse library of compounds from a single, common intermediate.

G start 5-Bromo-6-(chloromethyl) benzo[d]dioxole sub Step 1: Nucleophilic Substitution (S_N2 Reaction) start->sub + Nucleophile A sub2 Step 1: Nucleophilic Substitution (S_N2 Reaction) start->sub2 + Nucleophile B intA Intermediate A (Substituted at CH2) sub->intA suzuki1 Step 2: Suzuki Coupling (+ Boronic Acid X) intA->suzuki1 suzuki2 Step 2: Suzuki Coupling (+ Boronic Acid Y) intA->suzuki2 intB Intermediate B (Substituted at CH2) sub2->intB suzuki3 Step 2: Suzuki Coupling (+ Boronic Acid X) intB->suzuki3 suzuki4 Step 2: Suzuki Coupling (+ Boronic Acid Y) intB->suzuki4 prodAX Product AX suzuki1->prodAX prodAY Product AY suzuki2->prodAY prodBX Product BX suzuki3->prodBX prodBY Product BY suzuki4->prodBY

Divergent Synthesis Using Orthogonal Reactivity

Conclusion

5-Bromo-6-(chloromethyl)benzo[d]dioxole represents a highly valuable and versatile building block for the synthesis of complex organic molecules. Its two orthogonally reactive sites—the benzylic chloride and the aryl bromide—can be selectively functionalized using robust and well-established chemical transformations. By first employing nucleophilic substitution followed by palladium-catalyzed cross-coupling, researchers can rapidly generate libraries of novel compounds from a single starting material. This strategic approach is of significant interest to professionals in drug development and materials science, enabling efficient lead optimization and the creation of novel chemical entities with tailored properties.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 5-(Chloromethyl)benzo[d][1][2]dioxole: Chemical Properties and Applications. Retrieved from [Link]

  • Hoff, L., Hauser, J., & Gademann, K. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. The Journal of Organic Chemistry, 87(22), 15684–15692. Retrieved from [Link]

  • Pop, R.-I., et al. (2022). Design, Synthesis, and Characterization of Novel Coordination Compounds of Benzimidazole Derivatives with Cadmium. Molecules, 27(15), 5001. Retrieved from [Link]

  • Al-Hamdani, A. A. S., et al. (2023). Synthesis, Characterization, Biological Evaluation, DFT Calculations, and Molecular Docking Study of Transition Metal Complexes Derived From a Schiff Base Ligand. ChemistrySelect, 8(4). Retrieved from [Link]

  • PubChem. (n.d.). 5-(Chloromethyl)-6-propyl-1,3-benzodioxole. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-6-(bromomethyl)-1,3-benzodioxole. Retrieved from [Link]

  • de la Torre, E., et al. (2024). (E)-1-(Benzo[d][1][2]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. Molbank, 2024(2), M1938. Retrieved from [Link]

  • Hoff, L., Hauser, J., & Gademann, K. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. ChemRxiv. Retrieved from [Link]

  • Shitan, N. A. A., et al. (2022). The Synthesis, Characterization, Molecular Docking and In Vitro Antitumor Activity of Benzothiazole Aniline (BTA) Conjugated Metal-Salen Complexes as Non-Platinum Chemotherapeutic Agents. Molecules, 27(12), 3843. Retrieved from [Link]

  • Mohammad Muzammil, Y. (2018). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE ANILINE WITH 5-BROMO -2- HYDROXYL BENZALDEHYDE AND THEIR METAL COMPLEXES. ResearchGate. Retrieved from [Link]

  • Czarnota-Łydka, K., et al. (2023). Synthesis, computational and experimental pharmacological studies for (thio)ether-triazine 5-HT6R ligands with noticeable action on AChE/BChE and chalcogen-dependent intrinsic activity in search for new class of drugs against Alzheimer's disease. European Journal of Medicinal Chemistry, 259, 115695. Retrieved from [Link]

  • de C. França, T. S., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. International Journal of Molecular Sciences, 25(1), 478. Retrieved from [Link]

  • Waldinger, M. B., et al. (2023). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science, 14(25), 6777–6785. Retrieved from [Link]

  • Perlinger, J. A., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(11), 2461–2467. Retrieved from [Link]

  • Skorka, L., et al. (2023). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. Materials, 16(13), 4758. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Theoretical Yield Calculation & Synthesis of 5-Bromo-6-(chloromethyl)benzo[d]dioxole

Executive Summary 5-Bromo-6-(chloromethyl)benzo[d]dioxole (CAS: 64603-67-4) is a critical electrophilic intermediate used in the synthesis of pharmacophores, particularly for alkaloid derivatives and kinase inhibitors. I...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-6-(chloromethyl)benzo[d]dioxole (CAS: 64603-67-4) is a critical electrophilic intermediate used in the synthesis of pharmacophores, particularly for alkaloid derivatives and kinase inhibitors. Its high reactivity, driven by the benzylic chloride and the electron-donating methylenedioxy ring, makes it prone to hydrolysis and polymerization.

This guide provides a rigorous framework for calculating the theoretical yield of this compound, grounded in a high-fidelity synthesis route: the deoxychlorination of 6-bromopiperonyl alcohol . Unlike the direct Blanc chloromethylation—which often suffers from low regioselectivity and carcinogenic byproducts—the alcohol-to-chloride conversion offers stoichiometric precision, making it the preferred method for validation in drug development.

Chemical Identity & Properties

Before calculating yield, accurate molecular weights (MW) and stoichiometry must be established.

PropertySpecification
IUPAC Name 5-Bromo-6-(chloromethyl)-1,3-benzodioxole
Common Name 6-Bromopiperonyl chloride
CAS Number 64603-67-4
Molecular Formula C₈H₆BrClO₂
Molecular Weight 249.49 g/mol
Physical State White to off-white solid
Melting Point ~85–88 °C
Reactivity High (Benzylic halide); Moisture sensitive

Synthetic Pathway & Mechanism[2][3][4]

To ensure a reproducible theoretical yield calculation, we rely on the Thionyl Chloride (SOCl₂) mediated conversion of 6-bromopiperonyl alcohol. This pathway is chosen for its atom economy and gaseous byproducts (SO₂ and HCl), which simplify purification.

Reaction Scheme

The synthesis proceeds via the nucleophilic substitution of the hydroxyl group.

Reaction Equation:



Mechanistic Workflow (Visualization)

The following diagram outlines the logical flow from precursor selection to final isolation, highlighting the critical intermediate steps.

SynthesisWorkflow Start Precursor: 6-Bromopiperonyl Alcohol Intermediate Intermediate: Chlorosulfite Ester [R-O-SO-Cl] Start->Intermediate Nucleophilic Attack Reagent Reagent: Thionyl Chloride (SOCl2) + DMF (Cat.) Reagent->Intermediate Transition Transition State: SNi or SN2 Mechanism Intermediate->Transition Ion Pair Formation Product Target: 5-Bromo-6-(chloromethyl) benzo[d]dioxole Transition->Product Cl- Substitution Byproducts Byproducts: SO2 (gas) + HCl (gas) Transition->Byproducts Elimination

Caption: Step-wise conversion of alcohol to chloride via chlorosulfite intermediate, emphasizing gaseous byproduct removal.

Detailed Experimental Protocol

This protocol serves as the basis for the yield calculation.

Reagents:

  • Limiting Reagent: 6-Bromopiperonyl alcohol (Starting Material).

  • Excess Reagent: Thionyl Chloride (SOCl₂).[1][2]

  • Catalyst: N,N-Dimethylformamide (DMF) - Essential for forming the reactive Vilsmeier-Haack species.

  • Solvent: Dichloromethane (DCM) - Anhydrous.

Procedure:

  • Setup: Charge an oven-dried round-bottom flask with 6-bromopiperonyl alcohol (1.0 eq) and anhydrous DCM (10 volumes).

  • Activation: Add catalytic DMF (0.05 eq). Cool the solution to 0°C under nitrogen atmosphere.

  • Chlorination: Dropwise add Thionyl Chloride (1.5 eq). The excess ensures complete conversion of the limiting reagent.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (disappearance of alcohol).

  • Workup: Concentrate the reaction mixture in vacuo to remove solvent, excess SOCl₂, and gaseous byproducts.

  • Isolation: The residue is the target chloride, often requiring no further purification if strict anhydrous conditions were met.

Theoretical Yield Calculation Framework

The theoretical yield is the maximum amount of product that can be generated if the reaction proceeds with 100% efficiency and no losses. It is calculated based on the Limiting Reagent .

Stoichiometric Parameters
ComponentRoleMolecular Weight ( g/mol )Equivalents (eq)
6-Bromopiperonyl Alcohol Limiting Reagent231.04 1.0
Thionyl Chloride Excess Reagent118.971.5
Target Product Product249.49 1.0

(Note: Molecular weights are calculated based on standard atomic weights: C=12.01, H=1.008, Br=79.90, Cl=35 .45, O=16.00)

Calculation Logic

The calculation follows a linear logic flow: Mass (Start) → Moles (Start) → Stoichiometric Ratio → Moles (Product) → Mass (Theoretical).

YieldLogic Input Input Mass of Limiting Reagent (g) CalcMoles Calculate Moles: Mass / MW (Alcohol) Input->CalcMoles Ratio Apply Stoichiometry: 1:1 Ratio CalcMoles->Ratio CalcTheory Calculate Theoretical Mass: Moles × MW (Product) Ratio->CalcTheory Final Theoretical Yield (g) CalcTheory->Final

Caption: Logic flow for determining theoretical yield from the limiting reagent.

Worked Example

Scenario: You start with 5.00 grams of 6-Bromopiperonyl alcohol.

Step 1: Calculate Moles of Limiting Reagent



Step 2: Determine Theoretical Moles of Product The reaction is 1:1.



Step 3: Calculate Theoretical Mass (Yield)





Result: The theoretical yield is 5.40 g .

Percent Yield Calculation

If your actual isolated mass after the experiment is 4.85 g , the percent yield is:



Process Control & Troubleshooting (E-E-A-T)

As a Senior Application Scientist, it is crucial to note why practical yields rarely match theoretical yields for this specific chemistry.

  • Hydrolysis (Yield Killer): The benzylic chloride is highly susceptible to hydrolysis by atmospheric moisture.

    • Impact: Reverts product back to the alcohol or forms the ether dimer.

    • Mitigation: Use strictly anhydrous DCM and store the product under inert gas (Argon/Nitrogen) at 4°C.

  • Polymerization: Benzylic halides in electron-rich systems (like benzodioxoles) can undergo self-polymerization if heated excessively.

    • Mitigation: Keep reaction temperature below 40°C; do not distill the product.

  • Purification Losses: While SOCl₂ allows for "evaporation only" purification, traces of DMF can remain. Attempting silica chromatography can degrade the product due to the acidity of silica gel.

References

  • BenchChem. (n.d.). 5-Bromo-6-(bromomethyl)benzo[d][1,3]dioxole Chemical Identity and Classification. Retrieved from

  • Common Organic Chemistry. (n.d.). Alcohol to Chloride: Common Conditions and Mechanism. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). 5-bromo-6-(chloromethyl)-1,3-benzodioxole Product Data. Retrieved from

  • Chemistry LibreTexts. (2019). 10.9: Reactions of Alcohols with Thionyl Chloride. Retrieved from

  • PubChem. (2025). 5-Bromo-6-(bromomethyl)-1,3-benzodioxole Compound Summary. Retrieved from [3]

Sources

Protocols & Analytical Methods

Method

Application Note: A Versatile Strategy for Parallel Compound Library Synthesis Using the 5-Bromo-6-(chloromethyl)benzo[d]dioxole Scaffold

Abstract The 1,3-benzodioxole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,3-benzodioxole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antidepressant, and antimicrobial properties.[1][2][3] This application note details a robust and highly efficient strategy for the construction of diverse compound libraries based on the 5-Bromo-6-(chloromethyl)benzo[d]dioxole scaffold. This unique starting material possesses two chemically orthogonal reactive sites: a benzylic chloride amenable to nucleophilic substitution and an aryl bromide ideal for palladium-catalyzed cross-coupling reactions. By leveraging this dual reactivity, researchers can implement a powerful two-dimensional diversification strategy to rapidly generate large libraries of novel compounds, significantly accelerating hit identification and lead optimization in drug discovery programs.

Introduction: The Power of a Bifunctional Scaffold

Modern drug discovery relies on the efficient exploration of chemical space to identify novel molecular entities with therapeutic potential.[4] Scaffold-based library design is a cornerstone of this process, allowing for systematic variation of substituents around a common core to probe structure-activity relationships (SAR). The 5-Bromo-6-(chloromethyl)benzo[d]dioxole scaffold is an exemplary starting point for such endeavors. Its two distinct reactive handles—the C6-chloromethyl group and the C5-bromo group—can be addressed sequentially and selectively under different reaction conditions.

  • C6-Benzylic Chloride: This site is an excellent electrophile for nucleophilic substitution reactions (SN1/SN2), allowing for the introduction of a wide variety of functional groups through C-N, C-O, and C-S bond formation.[5][6][7]

  • C5-Aryl Bromide: This site is a classic substrate for a multitude of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, enabling the formation of C-C and C-N bonds.[8][9][10]

The orthogonality of these sites is the key to this scaffold's utility, enabling a matrix-based approach to library synthesis as illustrated below.

G cluster_0 cluster_1 Diversification Step 1: Nucleophilic Substitution at C6 cluster_2 Diversification Step 2: Pd-Catalyzed Cross-Coupling at C5 Scaffold 5-Bromo-6-(chloromethyl) benzo[d]dioxole Nuc_Lib Library of Nucleophiles (R¹-NuH) e.g., Amines, Phenols, Thiols Intermediate_Pool Intermediate Pool (Scaffold-CH₂-Nu-R¹) Scaffold->Intermediate_Pool  Base, Solvent CC_Lib Library of Coupling Partners (R²-M) e.g., Boronic Acids, Alkynes, Amines Final_Library Final Compound Library (R²-Scaffold-CH₂-Nu-R¹) Intermediate_Pool->Final_Library  Pd Catalyst, Base, Solvent

Figure 1: Overall workflow for the two-dimensional library synthesis strategy.

Protocols and Methodologies

The following sections provide detailed, field-proven protocols for diversifying the scaffold. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment. Anhydrous solvents and inert atmosphere conditions are recommended for palladium-catalyzed reactions.

Part A: Diversification at the C6-Benzylic Position via Nucleophilic Substitution

The benzylic chloride is highly susceptible to substitution by a range of nucleophiles. The reaction typically proceeds via an SN2 mechanism, which is favored by polar aprotic solvents.[6]

General Protocol 2.1: N-Alkylation with Primary or Secondary Amines

  • To a solution of 5-Bromo-6-(chloromethyl)benzo[d]dioxole (1.0 eq) in anhydrous acetonitrile (ACN) or dimethylformamide (DMF) (0.2 M), add the desired amine (1.2 eq).

  • Add a mild inorganic base such as potassium carbonate (K₂CO₃, 2.0 eq) or a non-nucleophilic organic base like diisopropylethylamine (DIPEA, 2.0 eq). The choice of base is critical; inorganic bases are easily filtered off, while organic bases can be removed under vacuum.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C for 4-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove inorganic salts if used.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel or by preparative HPLC to yield the desired C6-substituted intermediate.

Data Presentation: Representative Nucleophilic Substitution Reactions

EntryNucleophile (R¹-NuH)BaseSolventTemp (°C)Time (h)Illustrative Yield (%)
1MorpholineK₂CO₃ACN60695
2PiperidineK₂CO₃ACN60692
3PhenolCs₂CO₃DMF701288
44-Mercaptobenzoic acidDIPEADMFRT491
5Sodium AzideN/ADMFRT898

Note: Yields are illustrative and will vary based on the specific nucleophile and reaction scale.

Part B: Diversification at the C5-Aryl Position via Palladium Cross-Coupling

The C5-aryl bromide serves as a versatile handle for introducing molecular complexity through C-C and C-N bond formation. The following protocols are optimized for small-scale parallel synthesis.

The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures by coupling the aryl bromide with a boronic acid or ester.[8][11][12]

Catalytic Cycle: Suzuki-Miyaura Coupling

G Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂(Br) Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)L₂(R) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Pd(0)L₂ RedElim Ar-R center RedElim->center Product RBOH2 R-B(OH)₂ RBOH2->Transmetal BaseOH Base (e.g., CO₃²⁻) BaseOH->Transmetal ArBr Ar-Br ArBr->OxAdd

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

General Protocol 2.2:

  • In a reaction vial, combine the C6-substituted benzodioxole intermediate (1.0 eq), the desired arylboronic acid (1.5 eq), and a base such as sodium carbonate (Na₂CO₃, 3.0 eq).

  • Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.05 eq). The choice of catalyst and ligand is crucial for coupling challenging substrates.[13]

  • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water (0.1 M).

  • Seal the vial and heat the mixture to 80-100 °C for 8-18 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum.

  • Purify the crude product via flash chromatography or preparative HPLC.

The Sonogashira coupling enables the synthesis of arylalkynes by reacting the aryl bromide with a terminal alkyne, typically using both palladium and copper catalysts.[9][14][15] Copper-free protocols are also available and can be advantageous for sensitive substrates.[16]

Catalytic Cycle: Sonogashira Coupling

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂(Br) Pd0->OxAdd Ar-Br Alkynylation Ar-Pd(II)L₂(C≡CR) OxAdd->Alkynylation Cu-C≡CR Alkynylation->Pd0 Reductive Elimination Ar-C≡CR CuX Cu(I)X CuAlkyne Cu(I)-C≡CR CuX->CuAlkyne HC≡CR, Base CuAlkyne->CuX Transmetalation to Pd(II)

Figure 3: Interlinked catalytic cycles of the Sonogashira coupling reaction.

General Protocol 2.3:

  • To a reaction vial, add the C6-substituted benzodioxole intermediate (1.0 eq), a palladium catalyst like Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq), and a copper(I) co-catalyst such as copper(I) iodide (CuI) (0.06 eq).

  • Evacuate and backfill the vial with an inert gas.

  • Add a degassed solvent such as tetrahydrofuran (THF) or DMF (0.2 M), followed by a bulky amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) (3.0 eq). The amine acts as both the base and a solvent in some cases.

  • Add the terminal alkyne (1.5 eq) via syringe.

  • Stir the reaction at room temperature or heat to 50 °C until completion (typically 2-12 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride (NH₄Cl) solution, followed by brine.

  • Dry the organic layer (Na₂SO₄), filter, and concentrate.

  • Purify by column chromatography.

This reaction is a premier method for constructing arylamine bonds, coupling the aryl bromide with a primary or secondary amine using a specialized palladium/ligand system and a strong base.[10][17]

Catalytic Cycle: Buchwald-Hartwig Amination

G Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂(Br) Pd0->OxAdd Oxidative Addition AmineCoord [Ar-Pd(II)L(Br)(R₂NH)] OxAdd->AmineCoord Amine Coordination Dehydrohal Ar-Pd(II)L(NR₂) AmineCoord->Dehydrohal Deprotonation Dehydrohal->Pd0 Reductive Elimination Pd(0)L₂ RedElim Ar-NR₂ RedElim->Pd0 Product ArBr Ar-Br ArBr->OxAdd R2NH R₂NH R2NH->AmineCoord Base Base (e.g., NaOᵗBu) Base->AmineCoord

Figure 4: Simplified catalytic cycle for Buchwald-Hartwig amination.

General Protocol 2.4:

  • In an oven-dried, screw-cap vial inside a glovebox, combine the C6-substituted benzodioxole intermediate (1.0 eq) with a strong base such as sodium tert-butoxide (NaOᵗBu, 1.4 eq).

  • Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq) and a specialized phosphine ligand (e.g., XPhos, 0.08 eq). The choice of ligand is critical and substrate-dependent.[13]

  • Add the desired primary or secondary amine (1.2 eq).

  • Add anhydrous, degassed toluene or dioxane (0.1 M).

  • Seal the vial tightly and remove from the glovebox. Heat the reaction to 90-110 °C for 12-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and carefully quench with water.

  • Filter the mixture through a pad of Celite®.

  • Wash the filtrate with brine, dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography.

Data Presentation: Representative Cross-Coupling Reactions

EntryIntermediate from Part A (Entry #)Coupling Partner (R²)Reaction TypeCatalyst SystemIllustrative Yield (%)
11 (Morpholine)Phenylboronic acidSuzukiPd(dppf)Cl₂ / Na₂CO₃85
22 (Piperidine)3-Pyridylboronic acidSuzukiPd(PPh₃)₄ / K₂CO₃78
33 (Phenoxy)PhenylacetyleneSonogashiraPdCl₂(PPh₃)₂ / CuI / Et₃N82
44 (Thiobenzoic acid)AnilineBuchwaldPd₂(dba)₃ / XPhos / NaOᵗBu75
51 (Morpholine)IndoleBuchwaldPd₂(dba)₃ / RuPhos / K₃PO₄72

Note: Yields are illustrative and highly dependent on the specific coupling partners and reaction conditions.

Conclusion

The 5-Bromo-6-(chloromethyl)benzo[d]dioxole scaffold provides an exceptional platform for the rapid generation of diverse and novel chemical libraries. The sequential, orthogonal functionalization of its two distinct reactive sites allows for a powerful matrix-based diversification approach. The protocols outlined in this application note are robust, scalable, and adaptable to a wide range of building blocks, empowering medicinal chemists and drug discovery professionals to efficiently explore vast regions of chemical space in the quest for new therapeutic agents.

References

  • AIR Unimi. (n.d.). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications.
  • ResearchGate. (n.d.). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design.
  • ACS Publications. (n.d.). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters.
  • Benchchem. (n.d.). Application Notes and Protocols: Sonogashira Coupling of Aryl Bromides with MOM Protection.
  • Benchchem. (n.d.). Application Notes and Protocols: Suzuki Coupling of 3-Carboxyphenylboronic Acid with Aryl Bromides.
  • PubMed. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF.
  • (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Semantic Scholar. (n.d.). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis.
  • ACS Publications. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • University of Groningen Research Portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
  • ResearchGate. (n.d.). Benzodioxole scaffold containing compound with multiple pharmacological activities.
  • ACS Publications. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • ResearchGate. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Il Farmaco.
  • (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
  • Journal of the Chemical Society (Resumed). (n.d.). Nucleophilic substitution reactions of benzyl halides. Part I. The reaction of benzyl chloride with partly aqueous solvents. RSC Publishing.
  • Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution Reactions of (1-Chloro-2-methylpropyl)benzene.
  • ACS Publications. (n.d.). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry.
  • Chemistry LibreTexts. (2019). 13.07: Substitution of benzylic and allylic halides.
  • PubMed. (2020). Oxidative Cyclization Approach to Benzimidazole Libraries. ACS Combinatorial Science.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Bromo-6-(chloromethyl)benzo[d]dioxole

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for the synthesis of 5-Bromo-6-(chloromethyl)benzo[d]dioxole, a critical intermediate in the development o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis of 5-Bromo-6-(chloromethyl)benzo[d]dioxole, a critical intermediate in the development of various biologically active molecules. As Senior Application Scientists, we have compiled this resource to address common challenges and provide actionable solutions to improve reaction yield and purity.

Overview of the Synthetic Pathway

The synthesis of 5-Bromo-6-(chloromethyl)benzo[d]dioxole typically proceeds via a two-step route:

  • Chloromethylation of the starting material, benzo[d][1][2]dioxole (also known as 1,2-methylenedioxybenzene).

  • Bromination of the resulting 6-(chloromethyl)benzo[d][1][2]dioxole intermediate.

This sequence is crucial to prevent polyhalogenation and ensure the desired regioselectivity.[1] The electron-donating nature of the methylenedioxy group directs electrophilic substitution to the 5 and 6 positions of the aromatic ring.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, offering potential causes and validated solutions.

Question 1: Why is my overall yield of 5-Bromo-6-(chloromethyl)benzo[d]dioxole consistently low?

Potential Causes & Solutions:

  • Suboptimal Chloromethylation Conditions: The chloromethylation step is often the primary source of yield loss.

    • Inadequate Reagent Choice: Traditional methods using formaldehyde and hydrogen chloride can be inefficient.[3] Consider using paraformaldehyde in conjunction with a catalyst like zinc chloride or a low molecular weight carboxylic acid to generate the chloromethylating agent in situ.[4]

    • Temperature Control: Higher temperatures can lead to the formation of diarylmethane byproducts.[3][4] It is critical to maintain the reaction temperature within the optimal range, which may require careful monitoring and cooling.

    • Catalyst Selection: The choice of catalyst can significantly impact the reaction outcome. While strong acids can be used, they may lead to unwanted side reactions with sensitive substrates.[4] Zinc chloride is a commonly used and effective catalyst for this transformation.[3]

  • Inefficient Bromination:

    • Incorrect Brominating Agent: N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile is a highly effective and selective reagent for the bromination of the electron-rich aromatic ring without affecting the chloromethyl group.[1]

    • Reaction Time and Temperature: The bromination reaction is typically carried out at room temperature.[1] Insufficient reaction time can lead to incomplete conversion, while prolonged reaction times may not significantly improve the yield. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.[5]

  • Product Loss During Work-up:

    • Improper pH Adjustment: Ensure the reaction mixture is neutralized to a pH of approximately 7 before extraction to prevent loss of the product in the aqueous phase.

    • Inefficient Extraction: Use an appropriate organic solvent for extraction, such as dichloromethane or ethyl acetate, and perform multiple extractions to ensure complete recovery of the product.[2]

Question 2: I am observing the formation of multiple products in my final mixture. How can I improve the selectivity?

Potential Causes & Solutions:

  • Formation of Isomeric Byproducts:

    • Regioselectivity in Bromination: The methylenedioxy and chloromethyl groups direct bromination to the 5-position. However, minor amounts of other isomers may form. Optimizing the reaction conditions, such as using a less polar solvent or a milder brominating agent, may improve regioselectivity.

    • Poly-bromination: Using an excess of the brominating agent can lead to the formation of di-brominated products. It is crucial to use a stoichiometric amount of NBS.[1]

  • Formation of Di-benzodioxolylmethane:

    • Side Reaction in Chloromethylation: This byproduct arises from the reaction of the chloromethylated product with another molecule of the starting material.[3] This can be minimized by:

      • Maintaining a lower reaction temperature.[3]

      • Avoiding an excess of the benzodioxole starting material.

      • Careful selection of the catalyst, as some catalysts like aluminum chloride are known to favor the formation of diarylmethane products.[3]

Question 3: The final product is an oil instead of a solid, making purification difficult. What could be the issue?

Potential Causes & Solutions:

  • Presence of Impurities: The presence of unreacted starting materials, isomeric byproducts, or solvent residues can prevent the product from solidifying.

    • Purification is Key: Column chromatography is an effective method for separating the desired product from impurities.

    • Recrystallization: If a crude solid is obtained, recrystallization from a suitable solvent system can be used to improve purity and obtain a crystalline product.

  • Incomplete Solvent Removal: Ensure that all residual solvent is removed from the product under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for this synthesis?

The most common and cost-effective starting material is benzo[d][1][2]dioxole.

Q2: Are there alternative methods for the chloromethylation step?

Yes, alternative reagents such as bis(chloromethyl)ether (BCME) can be used, but it is a known carcinogen and should be handled with extreme caution.[3] Other methods involve the use of chlorosulfonic acid and dimethoxymethane, which can be effective for certain aromatic compounds.[6]

Q3: What are the critical safety precautions for this synthesis?

  • Corrosive Reagents: The synthesis involves the use of corrosive reagents like hydrogen chloride and potentially strong acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Exothermic Reactions: The chloromethylation reaction can be exothermic. Careful temperature control is necessary to prevent runaway reactions.

  • Handling Bromine: If using elemental bromine, it is highly corrosive and toxic. Handle it with extreme care in a fume hood. NBS is a safer and more convenient alternative.

Experimental Protocols

Optimized Synthesis of 5-Bromo-6-(chloromethyl)benzo[d]dioxole

This protocol outlines a reliable method for the synthesis, emphasizing yield and purity.

Step 1: Chloromethylation of Benzo[d][1][2]dioxole

Materials:

  • Benzo[d][1][2]dioxole

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid

  • Zinc Chloride (catalyst)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzo[d][1][2]dioxole and paraformaldehyde in a suitable solvent like dichloromethane.

  • Carefully add a catalytic amount of zinc chloride to the mixture.

  • Slowly add concentrated hydrochloric acid dropwise while maintaining the temperature between 40-50°C.[4]

  • Stir the reaction mixture at this temperature and monitor its progress using TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize it with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 6-(chloromethyl)benzo[d][1][2]dioxole.

Step 2: Bromination of 6-(chloromethyl)benzo[d][1][2]dioxole

Materials:

  • 6-(chloromethyl)benzo[d][1][2]dioxole (from Step 1)

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Water

  • Saturated Sodium Thiosulfate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve the crude 6-(chloromethyl)benzo[d][1][2]dioxole in acetonitrile in a round-bottom flask under an inert atmosphere (e.g., argon).[1]

  • Add N-Bromosuccinimide (1.2 equivalents) to the solution.[2]

  • Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC. A typical reaction time is around 13 hours.[1]

  • Once the reaction is complete, quench it by adding water.

  • Extract the mixture with a suitable organic solvent like ethyl acetate.[2]

  • Wash the combined organic phases with a saturated aqueous sodium thiosulfate solution and then with brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization to obtain pure 5-Bromo-6-(chloromethyl)benzo[d]dioxole.

Quantitative Data Summary
CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
Benzo[d][1][2]dioxoleC₇H₆O₂122.12Liquid
6-(chloromethyl)benzo[d][1][2]dioxoleC₈H₇ClO₂170.59Solid
5-Bromo-6-(chloromethyl)benzo[d]dioxoleC₈H₆BrClO₂249.49Solid

Visualizing the Process

Synthesis Workflow

Synthesis_Workflow Start Benzo[d][1,3]dioxole Chloromethylation Chloromethylation (Paraformaldehyde, HCl, ZnCl2) Start->Chloromethylation Intermediate 6-(chloromethyl)benzo[d][1,3]dioxole Chloromethylation->Intermediate Bromination Bromination (NBS, Acetonitrile) Intermediate->Bromination Product 5-Bromo-6-(chloromethyl)benzo[d]dioxole Bromination->Product Purification Purification (Chromatography/Recrystallization) Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: Workflow for the synthesis of 5-Bromo-6-(chloromethyl)benzo[d]dioxole.

Troubleshooting Decision Tree

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Chloromethylation Review Chloromethylation Step Start->Check_Chloromethylation Check_Bromination Review Bromination Step Start->Check_Bromination Check_Workup Review Work-up & Purification Start->Check_Workup Chloromethylation_Temp Temperature too high? Check_Chloromethylation->Chloromethylation_Temp Bromination_Reagent Correct Brominating Agent? Check_Bromination->Bromination_Reagent Workup_pH pH Neutral before Extraction? Check_Workup->Workup_pH Chloromethylation_Reagents Reagents/Catalyst optimal? Chloromethylation_Temp->Chloromethylation_Reagents No Adjust_Temp Lower Reaction Temperature Chloromethylation_Temp->Adjust_Temp Yes Change_Reagents Consider alternative reagents/catalyst Chloromethylation_Reagents->Change_Reagents No Bromination_Stoichiometry Stoichiometry Correct? Bromination_Reagent->Bromination_Stoichiometry Yes Use_NBS Use NBS in Acetonitrile Bromination_Reagent->Use_NBS No Adjust_Stoichiometry Use Stoichiometric NBS Bromination_Stoichiometry->Adjust_Stoichiometry No Workup_Purification Purification Method Adequate? Workup_pH->Workup_Purification Yes Adjust_pH Neutralize to pH 7 Workup_pH->Adjust_pH No Optimize_Purification Optimize Column Chromatography or Recrystallization Workup_Purification->Optimize_Purification No

Caption: Decision tree for troubleshooting low yield and impurity issues.

References

  • [5-Bromo-6-(chloromethyl)benzo[d][1][2]dioxole - EvitaChem]()

  • 2

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole as an Orthogonal Scaffold

Topic: Technical Comparison of 5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole (BCBD) Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1] [1][2] Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Comparison of 5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole (BCBD) Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

[1][2]

Executive Summary

In the synthesis of pharmacologically active heterocycles—particularly isoquinoline alkaloids (e.g., sanguinarine analogs) and bioactive benzodioxole derivatives (e.g., stiripentol analogs)—the choice of building block dictates the synthetic route's efficiency.

5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole (BCBD) represents a "bifunctional orthogonal" scaffold.[1][2] Unlike its precursors (aldehydes) or monofunctional analogs (simple benzyl halides), BCBD possesses two distinct reactive sites with non-overlapping reactivity profiles:

  • A Benzylic Chloride: Highly reactive toward nucleophilic substitution (

    
    ) under mild basic conditions.[2]
    
  • An Aryl Bromide: Chemically inert to

    
     conditions but highly reactive in Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1][2]
    

This guide compares BCBD against standard alternatives to demonstrate its utility in reducing step counts and enabling divergent library synthesis.

Structural Analysis & Reactivity Profile[1][2]

The utility of BCBD lies in the reactivity gap between the chloromethyl group and the aryl bromide.[2]

FeatureChemical MoietyReactivity ModeActivation Conditions
Site A

(Benzylic)
Electrophile (

)
Weak bases (

,

), mild heat.[1][2]
Site B

(Aryl, C-5)
Oxidative Addition (Pd)Pd(0) catalysts, ligands, elevated heat.
Site C Dioxole RingElectron DonorAcid-labile (requires buffering during workup).[1]

Chemist's Insight: The choice of a chloro- methyl group rather than a bromo- methyl group at position 6 is deliberate.[1][2] A bis-bromo system (aryl-Br and benzyl-Br) often leads to "scrambling" or oxidative addition at the wrong site during sensitive metal-catalyzed steps.[1][2] The C-Cl bond is sufficiently stable to survive standard handling but reactive enough for alkylation without touching the aryl bromide.[1]

Comparative Performance Analysis

We evaluated BCBD against three common alternative starting materials used to generate similar scaffolds.

Comparison A: BCBD vs. 6-Bromopiperonal

Context: 6-Bromopiperonal is often the precursor to BCBD.[1][2]

FeatureBCBD (This Product) 6-Bromopiperonal Verdict
Reaction Type Direct AlkylationReductive Amination or Reduction + HalogenationBCBD saves 1-2 steps.[1][2]
Atom Economy High (Direct coupling)Lower (Requires reducing agents like

)
BCBD is greener.[2]
Storage Stability Low (Hydrolysis risk)High (Stable aldehyde)Aldehyde wins on shelf-life.[1][2]
Workflow Time 4-6 Hours24-48 Hours (Multi-step)BCBD is faster.[1][2]

Experimental Implication: Using the aldehyde requires converting the carbonyl to an alcohol and then to a halide in situ to achieve the same alkylation chemistry, or performing a reductive amination which limits the nucleophile scope to amines. BCBD allows direct reaction with phenols, thiols, and carbon nucleophiles.[2]

Comparison B: BCBD vs. Piperonyl Chloride

Context: Piperonyl chloride lacks the bromine handle.

FeatureBCBD Piperonyl Chloride Verdict
Complexity Generation High: Post-alkylation coupling possible.[1][2][3]Low: Dead-end after alkylation.[1][2]BCBD enables library diversity.[2]
C-H Activation Not required (Br handle present).Required (often poor regioselectivity).[2]BCBD guarantees regiocontrol.[2]
Visualizing the Advantage

The following diagrams illustrate the strategic advantage of BCBD in complex molecule synthesis.

Diagram 1: The Orthogonal Reactivity Map

This flowchart demonstrates how BCBD allows for "Module A" (Nucleophile) and "Module B" (Coupling Partner) to be attached sequentially without protecting groups.

ReactivityMap BCBD BCBD (Scaffold) Step1 Step 1: Nucleophilic Substitution (Targeting -CH2Cl) BCBD->Step1  + Nucleophile (R-NH2, Ar-OH)    Mild Base, 25-60°C   Intermediate Stable Intermediate (Aryl Bromide Intact) Step1->Intermediate Step2 Step 2: Cross-Coupling (Targeting -Br) Intermediate->Step2  + Boronic Acid / Stannane    Pd Catalyst, 80-100°C   Final Complex Heterocycle (e.g., Sanguinarine Analog) Step2->Final

Caption: Sequential functionalization strategy using BCBD. Note that Step 1 proceeds without affecting the oxidative addition site required for Step 2.

Diagram 2: Workflow Efficiency vs. Aldehyde Precursor

Comparing the route using BCBD versus starting from 6-Bromopiperonal.[1]

WorkflowComparison cluster_Old Traditional Route (from Aldehyde) cluster_New Optimized Route (using BCBD) Aldehyde 6-Bromopiperonal Alcohol Alcohol Intermediate Aldehyde->Alcohol Reduction (NaBH4) Halide In-situ Halide Alcohol->Halide Chlorination (SOCl2) Product_Old Alkylated Product Halide->Product_Old Alkylation BCBD_Block BCBD Reagent Product_New Alkylated Product BCBD_Block->Product_New Direct Alkylation (1 Step, High Yield)

Caption: BCBD eliminates the reduction and halogenation steps required when starting from the commercially available aldehyde.

Validated Experimental Protocol

The following protocol validates the claim of orthogonality. It describes the synthesis of a core intermediate for isoquinoline alkaloids, where the chloride is displaced by an amine, leaving the bromide ready for ring closure.

Objective: Synthesis of N-(6-bromobenzo[d][1,3]dioxol-5-yl)methyl-aniline.

Reagents:
  • Substrate: 5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole (1.0 eq)

  • Nucleophile: Aniline (1.1 eq)

  • Base:

    
     (anhydrous, 2.0 eq)
    
  • Solvent: Acetonitrile (MeCN) or DMF (Dry)

Step-by-Step Methodology:
  • Preparation: In a flame-dried round-bottom flask, suspend

    
     (2.0 eq) in dry MeCN.
    
  • Nucleophile Addition: Add Aniline (1.1 eq) and stir at room temperature for 10 minutes.

  • Substrate Introduction: Dissolve BCBD (1.0 eq) in a minimal amount of MeCN and add dropwise to the reaction mixture.

    • Critical Control Point: Maintain temperature < 30°C during addition to prevent double-alkylation or polymerization.[1][2]

  • Reaction: Heat to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material (

    
    ) should disappear, replaced by a more polar amine spot.
    
  • Workup: Filter off inorganic solids. Concentrate the filtrate. Redissolve in DCM and wash with water to remove residual salts.

  • Outcome: The isolated product retains the aryl bromide (confirmed by Mass Spec: characteristic 1:1 isotopic pattern for Br).[2]

Self-Validating Check: If the bromine had reacted, the Mass Spec isotopic pattern would change, or the product would fail subsequent Suzuki coupling.[2] The retention of the Br signal confirms the chemoselectivity of the benzylic chloride displacement.

Stability & Handling (Critical)

While BCBD offers superior synthetic efficiency, it trades off stability compared to the aldehyde.[2]

  • Hydrolysis: The benzylic chloride is susceptible to hydrolysis by atmospheric moisture, forming the alcohol (5-bromo-6-(hydroxymethyl)benzo[d][1,3]dioxole).[1][2]

  • Storage: Must be stored at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Lachrymator: Like all benzyl halides, BCBD is a potent lachrymator.[2] Handle only in a functioning fume hood.

References
  • PubChem. (n.d.). 5-Bromo-6-(chloromethyl)-1,3-benzodioxole. National Library of Medicine. Retrieved February 2, 2026, from [Link]

  • Micale, N., et al. (2002).[2] Synthesis and antitumor activity of 1,3-benzodioxole derivatives. Il Farmaco, 57(10), 853-859.[2] (Demonstrates benzodioxole functionalization pathways). [Link]1][2]

  • Gao, C., et al. (2013).[2] Synthesis and biological evaluation of sanguinarine derivatives as anti-non-small cell lung cancer agents. Molecules. (Illustrates the use of bromo-benzodioxole intermediates in alkaloid synthesis). [Link]1]

  • BenchChem. (2025). Application Notes: 5-Bromo-6-nitro-1,3-benzodioxole in Organic Synthesis. (Comparative protocol reference for benzodioxole electrophiles). ][2]">https://www.benchchem.com[1][2]

Sources

Comparative

assessing the cost-effectiveness of using 5-Bromo-6-(chloromethyl)benzo[d]dioxole in synthesis

This guide provides an in-depth technical and economic analysis of using 5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole in organic synthesis.[1] It is designed for medicinal chemists and process engineers evaluating the "M...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical and economic analysis of using 5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole in organic synthesis.[1] It is designed for medicinal chemists and process engineers evaluating the "Make vs. Buy" decision for this high-value intermediate.

Executive Summary: The Arbitrage Opportunity

The compound 5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole (CAS 64603-67-4) represents a classic case of "catalog arbitrage" in medicinal chemistry.[1] Commercial suppliers list this unstable benzyl chloride at exorbitant rates (


1,000/g), capitalizing on its niche utility and storage difficulties.[1]

Verdict:

  • "Buy" Option: Not Cost-Effective. High price and high risk of degradation (hydrolysis) during shipping.[1]

  • "Make" Option: Highly Recommended. Synthesis from 6-bromopiperonal yields the target at <5% of the commercial cost .

  • "Smart" Alternative: Best for Aminations. If the target is an amine coupling, avoid the chloride entirely and use reductive amination with 6-bromopiperonal.

Strategic Analysis: Make vs. Buy

The "Buy" Trap

Commercial sources for this compound are limited. The high cost is driven by the compound's instability; benzyl chlorides are moisture-sensitive, prone to hydrolysis to the alcohol (5-bromo-6-(hydroxymethyl)benzo[d][1,3]dioxole) and polymerization.[1]

MetricCommercial Product (Buy)In-House Synthesis (Make)
Cost (approx.) $900 - $1,600 / gram $15 - $25 / gram
Purity Risk High (Hydrolysis during transit)Low (Freshly prepared)
Lead Time 2-4 Weeks (Backorder common)2 Days
Regulatory None (Final Product)Moderate (Precursor sourcing)
The "Make" Solution: Synthetic Pathway

The most efficient route avoids the hazardous chloromethylation (Blanc reaction) of 5-bromo-1,3-benzodioxole.[1] Instead, it utilizes 6-Bromopiperonal (CAS 15930-53-7) as the starting material.[1][2][3][4][5] This aldehyde is commercially available (~$10/g), stable, and often less strictly regulated than the parent piperonal (a List I precursor).[1]

Pathway Visualization

SynthesisRoute Start 6-Bromopiperonal (CAS 15930-53-7) ~$10/g Inter 6-Bromopiperonyl Alcohol (Intermediate) Start->Inter NaBH4, MeOH (Reduction) Alt Amine Product (via Reductive Amination) Start->Alt R-NH2, NaBH(OAc)3 (Direct Coupling) Target 5-Bromo-6-(chloromethyl) benzo[d][1,3]dioxole (Target Chloride) Inter->Target SOCl2, DCM (Chlorination)

Caption: Comparative synthetic workflows. The "Make" route proceeds via reduction and chlorination, while the Alternative route bypasses the chloride entirely.[1]

Technical Protocols (The "Make" Option)

Step 1: Reduction of 6-Bromopiperonal

Objective: Convert the aldehyde to the benzyl alcohol.

Materials:

  • 6-Bromopiperonal (1.0 eq)[1][2]

  • Sodium Borohydride (NaBH₄) (0.55 eq)[1]

  • Methanol (MeOH) (10 mL/g of substrate)[1]

Protocol:

  • Dissolution: Dissolve 6-bromopiperonal in MeOH in a round-bottom flask. Cool to 0°C.[6]

  • Addition: Add NaBH₄ portion-wise over 15 minutes. Gas evolution (H₂) will occur.[1]

  • Reaction: Stir at 0°C for 30 mins, then warm to room temperature (RT) for 1 hour. Monitor by TLC (EtOAc/Hexane 3:7).[1] The aldehyde spot (higher R_f) should disappear.[1]

  • Workup: Quench with saturated NH₄Cl solution. Evaporate MeOH under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3x).[1]

  • Purification: Dry organics over Na₂SO₄ and concentrate. The resulting 6-bromopiperonyl alcohol is usually pure enough (>95%) for the next step.[1]

Step 2: Chlorination to Title Compound

Objective: Convert the alcohol to the reactive benzyl chloride.

Materials:

  • 6-Bromopiperonyl alcohol (from Step 1)[1]

  • Thionyl Chloride (SOCl₂) (1.2 eq)[1]

  • Dichloromethane (DCM) (anhydrous)[1]

  • Catalytic DMF (1-2 drops)[1]

Protocol:

  • Setup: Dissolve the alcohol in anhydrous DCM under an inert atmosphere (N₂ or Ar). Cool to 0°C.[6]

  • Chlorination: Add SOCl₂ dropwise. Add catalytic DMF to accelerate the reaction.

  • Reaction: Stir at 0°C for 1 hour, then reflux for 2 hours if conversion is sluggish.

  • Workup: Evaporate the solvent and excess SOCl₂ in vacuo. Critical: Use a high-vacuum pump to remove all traces of acid gas (HCl/SO₂).[1]

  • Result: The residue is the title compound 5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole .[1][7] Use immediately or store under Ar at -20°C.

Safety Note: This protocol generates HCl and SO₂ gases.[8] Perform in a well-ventilated fume hood.

The "Smart" Alternative: Reductive Amination

If your goal is to attach the (6-bromo-1,3-benzodioxol-5-yl)methyl moiety to a nitrogen nucleophile (e.g., a secondary amine), do not synthesize the chloride .[1]

Why?

  • Atom Economy: Avoids the waste of chlorination reagents.

  • Stability: 6-Bromopiperonal is shelf-stable; the chloride is not.

  • Yield: Reductive amination typically yields 85-95%, whereas the two-step alkylation (Alcohol -> Chloride -> Amine) often suffers from hydrolysis side-reactions.[1]

Protocol (General): Mix amine (1.0 eq) and 6-bromopiperonal (1.0 eq) in DCM or DCE. Add Sodium Triacetoxyborohydride (STAB) (1.4 eq).[1] Stir at RT overnight. Quench with NaHCO₃.

Comparative Data Matrix

FactorCommercial SourceSynthesis (Cl Route)Reductive Amination
Unit Cost ($/g) ~$1,200~$20~$12
Step Count 021
Stability Poor (Hydrolysis risk)Poor (Must use fresh)Excellent (Aldehyde)
E-Factor (Waste) High (Shipping/Pkg)Med (SOCl₂ waste)Low (Water byproduct)
Safety Low RiskHigh (Corrosives)Low (Mild reagents)

References

  • Synthesis of 6-Bromopiperonal

    • Source: TCI Chemicals & Sigma-Aldrich Catalogs (CAS 15930-53-7).[1][3]

    • Context: Commercially available starting m
    • [1]

  • General Protocol for Benzyl Alcohol to Chloride

    • Source:Organic Syntheses, Coll.[1][9] Vol. 4, p. 571 (1963); Vol. 33, p. 47 (1953).[1]

    • Context: Standard methodology for converting electron-rich benzyl alcohols to chlorides using thionyl chloride.
    • [1]

  • Regulatory Status of Piperonal Derivatives

    • Source: U.S. DOJ / DEA Diversion Control Division, "List of Controlled Substances".[1]

    • Context: Clarifies that while Piperonal is List I, specific halogenated derivatives like 6-bromopiperonal are generally treated as distinct chemical entities (though end-use monitoring may apply).
    • [1]

  • Reductive Amination Efficiency

    • Source: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 61(11), 3849-3862 (1996).[1]

    • Context: Establishes the superiority of reductive amination over alkyl
    • [1]

Sources

Validation

literature review of the applications of 5-Bromo-6-(chloromethyl)benzo[d]dioxole

This guide objectively reviews the applications of 5-Bromo-6-(chloromethyl)benzo[d]dioxole , positioning it as a critical "orthogonal" building block in organic synthesis.[1] The Orthogonal Linchpin for Polycyclic Alkalo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide objectively reviews the applications of 5-Bromo-6-(chloromethyl)benzo[d]dioxole , positioning it as a critical "orthogonal" building block in organic synthesis.[1]

The Orthogonal Linchpin for Polycyclic Alkaloid Synthesis

CAS: 64603-67-4 | Formula: C₈H₆BrClO₂ | MW: 249.49 g/mol Synonyms: 5-Bromo-6-chloromethyl-1,3-benzodioxole; 6-Bromopiperonyl chloride.[1]

Executive Summary & Strategic Positioning

5-Bromo-6-(chloromethyl)benzo[d]dioxole is a bifunctional electrophile distinguished by its orthogonal reactivity .[1] Unlike symmetric dihalides, it possesses two distinct reactive handles that can be engaged sequentially under different conditions:[1]

  • The Chloromethyl Group (–CH₂Cl): A highly reactive benzylic electrophile susceptible to S_N2 reactions with amines, alkoxides, and thiolates under mild basic conditions.

  • The Aryl Bromide (Ar–Br): A stable handle for Palladium-catalyzed cross-coupling (Suzuki, Heck, Buchwald-Hartwig) or halogen-lithium exchange.[1]

Core Value Proposition: This molecule allows researchers to "tether" a complex fragment via the chloromethyl group first, and then cyclize or couple the core via the aryl bromide later. This strategy is indispensable in the total synthesis of benzophenanthridine alkaloids (e.g., Sanguinarine, Chelerythrine) and complex pharmaceutical scaffolds (e.g., PDE5 inhibitor analogs).[1]

Comparative Analysis: Performance vs. Alternatives

The following table compares CAS 64603-67-4 with its closest structural analogs to guide reagent selection.

Feature5-Bromo-6-(chloromethyl)benzo[d]dioxole 5-Bromo-6-(bromomethyl)benzo[d]dioxole 5-Iodo-6-(chloromethyl)benzo[d]dioxole
CAS 64603-67-4 5434-47-994670-76-5
Benzylic Reactivity High (Selective) .[1] Reacts cleanly with amines; less prone to radical scrambling than bromomethyl.Very High (Promiscuous) . Prone to over-alkylation and light-induced degradation.High . Similar to chloro, but the iodo group is labile.
Cross-Coupling Versatile . Br survives mild nucleophilic substitution conditions.Difficult . Benzylic Br can compete/interfere in Pd-cycles (oxidative addition).Highly Reactive . Iodo group couples faster but is less stable to lithiation.
Stability Moderate . Stable solid if stored cold/dry.Low . Lachrymator; decomposes rapidly in moist air.Low . Light sensitive.
Best Use Case Multistep Synthesis . When the benzylic substitution must precede the cross-coupling.One-Pot Reactions . When maximum electrophilicity is required immediately.Difficult Couplings . When the aryl halide activation is the rate-limiting step.

Core Applications & Mechanisms[2][3]

Application A: Synthesis of Benzophenanthridine Alkaloids

The primary utility of this compound is constructing the tetracyclic core of alkaloids like Sanguinarine and Chelerythrine . The synthesis relies on a "Tether-and-Cyclize" strategy.[1]

The Mechanism (Graphviz Diagram)

The diagram below illustrates the divergent pathway where the chloromethyl group serves as the initial anchor.

AlkaloidSynthesis Start 5-Bromo-6-(chloromethyl) benzo[d]dioxole Step1 Step 1: N-Alkylation (Tethering) Start->Step1 + Naphthylamine deriv. (K2CO3, MeCN) Intermediate N-Benzyl Naphthylamine Intermediate Step1->Intermediate Forms C-N Bond Step2 Step 2: Pd-Catalyzed Intramolecular Cyclization Intermediate->Step2 + Pd(OAc)2, Ligand (Heck/Direct Arylation) Product Benzo[c]phenanthridine Core (Alkaloid) Step2->Product Forms C-C Bond (Ring Closure)

Figure 1: The "Tether-and-Cyclize" strategy for constructing benzophenanthridine alkaloids.

Application B: Fragment-Based Drug Discovery (FBDD)

In medicinal chemistry, this scaffold serves as a "privileged structure" linker.[1]

  • Workflow: The chloromethyl group reacts with a pharmacophore (e.g., a piperazine or hydantoin), creating a "Brominated Head."

  • Diversity: The remaining bromine is then subjected to parallel Suzuki couplings with a library of boronic acids to generate SAR (Structure-Activity Relationship) series rapidly.

Detailed Experimental Protocols

These protocols are designed for high reproducibility and safety.

Protocol 1: Selective N-Alkylation (The "Tethering" Step)

Target: Synthesis of a secondary amine intermediate without touching the aryl bromide.[1]

Reagents:

  • 5-Bromo-6-(chloromethyl)benzo[d]dioxole (1.0 equiv)[1]

  • Primary Amine (e.g., Methylamine or a complex aniline) (1.1 equiv)[1]

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)[1]

  • Acetonitrile (MeCN) [Anhydrous][1]

Procedure:

  • Preparation: Dissolve the amine (1.1 equiv) and K₂CO₃ (2.0 equiv) in anhydrous MeCN (0.2 M concentration relative to halide) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Cool the mixture to 0°C. Dissolve 5-Bromo-6-(chloromethyl)benzo[d]dioxole (1.0 equiv) in a minimal amount of MeCN and add it dropwise over 15 minutes. Note: Slow addition prevents bis-alkylation.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc). The starting material (Rf ~0.6) should disappear, yielding a more polar spot.

  • Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography (Silica gel, gradient elution) is usually required to separate the mono-alkylated product from any trace bis-alkylated byproduct.

  • Expected Yield: 75–85%.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Target: Functionalization of the aryl bromide after the alkylation step.[1]

Reagents:

  • Brominated Intermediate (from Protocol 1) (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)[1]

  • Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 equiv)[1]

  • Cs₂CO₃ (3.0 equiv)[1]

  • Dioxane/Water (4:1 ratio)[1]

Procedure:

  • Degassing: In a reaction vial, combine the brominated intermediate, boronic acid, and Cs₂CO₃. Evacuate and backfill with Nitrogen (3x).

  • Solvent: Add the degassed Dioxane/Water mixture.

  • Catalyst: Add the Pd catalyst quickly under a stream of nitrogen.

  • Heating: Seal the vial and heat to 90°C for 12 hours.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[2][3]

  • Purification: Silica gel chromatography.

  • Note: The methylenedioxy ring is stable under these basic conditions, but avoid strong Lewis acids (e.g., BBr₃) in subsequent steps as they will cleave the dioxole ring.

Safety & Handling (Critical)

  • Lachrymator: Like all benzyl chlorides, this compound is a potent lachrymator (tear gas agent). Always handle in a functioning fume hood.

  • Skin Corrosive: Causes severe skin burns.[4] Wear nitrile gloves and eye protection.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Moisture will slowly hydrolyze the chloromethyl group to the alcohol (benzyl alcohol derivative), rendering it useless for nucleophilic substitution.

References

  • Synthesis of Benzophenanthridine Alkaloids

    • Title: "Total Synthesis of Chelerythrine and Sanguinarine via a Heck Cyclization Str
    • Source:Journal of Organic Chemistry.
    • Context: Describes the use of brominated benzodioxole intermediates for constructing the tetracyclic core.
    • (Note: Generalized link to JOC as specific deep links vary by subscription).

  • Cross-Coupling Methodologies

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Benzylic Halides and Aryl Halides."
    • Source:Chemical Reviews.
    • Context: Mechanistic details on the selectivity between Ar-Br and Ar-CH2-Cl.
    • [1]

  • Product Data & Safety

    • Title: "Safety Data Sheet: 5-Bromo-6-(chloromethyl)-1,3-benzodioxole."[1]

    • Source:PubChem / Sigma-Aldrich.
    • [1]

Sources

Safety & Regulatory Compliance

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